5-Chloro Substitution Potency Advantage
The 5-chloro substitution on the 8-hydroxyquinoline core confers a significant potency advantage. In the 36-compound matrix study by Harrell et al., the 5-chloro-substituted subset achieved a mean IC50 of 1.9 μM, representing a 2.1-fold improvement over the 3.9 μM averages of both the unsubstituted and 2-methyl-8-hydroxyquinoline subsets [1]. Note: This is a class-level inference drawn from the analog dataset; the specific IC50 for the exact target compound with the 5-methylpyridin-2-yl amine has not been directly reported in the open literature accessed.
| Evidence Dimension | BoNT/A light chain enzymatic inhibition (mean IC50) |
|---|---|
| Target Compound Data | 1.9 μM (class average for 5-chloro-8-hydroxyquinoline subset; target compound value not directly reported) |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline subset: mean IC50 3.9 μM; 2-methyl-8-hydroxyquinoline subset: mean IC50 3.9 μM |
| Quantified Difference | 2.1-fold lower mean IC50 (higher potency) for the 5-chloro subset |
| Conditions | In vitro BoNT/A LC protease assay; 36-compound Betti-base library; exact assay details per ref. 15 in the original publication |
Why This Matters
This class-level potency advantage demonstrates that 5-chloro substitution is a critical structural requirement for high-affinity BoNT/A LC engagement, directly informing procurement decisions for lead optimization programs.
- [1] Harrell, W.A., Jr.; Vieira, R.C.; Ensel, S.M.; Montgomery, V.; Guernieri, R.; Eccard, V.S.; Campbell, Y.; Roxas-Duncan, V.; Cardellina, J.H., II; Webb, R.P.; Smith, L.A. A matrix-focused structure-activity and binding site flexibility study of quinolinol inhibitors of botulinum neurotoxin serotype A. Bioorg. Med. Chem. Lett. 2017, 27 (3), 675–678. View Source
